molecular formula C24H28N2O6S2 B3486203 N,N'-dibenzyl-4,6-dimethoxy-N,N'-dimethyl-1,3-benzenedisulfonamide

N,N'-dibenzyl-4,6-dimethoxy-N,N'-dimethyl-1,3-benzenedisulfonamide

Cat. No.: B3486203
M. Wt: 504.6 g/mol
InChI Key: MKNRVGCSHNNVRS-UHFFFAOYSA-N
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Description

N,N’-dibenzyl-4,6-dimethoxy-N,N’-dimethyl-1,3-benzenedisulfonamide is an organic compound with the chemical formula C9H13N. It consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group. The compound appears as a colorless liquid and is used as a catalyst in the formation of polyurethane foams and epoxy resins .


Synthesis Analysis

N,N’-Dimethylbenzylamine can be synthesized through the Eschweiler–Clarke reaction of benzylamine . This reaction involves the conversion of benzylamine to N,N’-dimethylbenzylamine by reacting it with formaldehyde and formic acid. The reaction proceeds as follows:


Molecular Structure Analysis

The molecular formula of N,N’-dibenzyl-4,6-dimethoxy-N,N’-dimethyl-1,3-benzenedisulfonamide is C9H13N. Its molar mass is approximately 135.21 g/mol. The compound consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group .


Chemical Reactions Analysis

  • Directed Ortho Metalation : It reacts with butyl lithium (BuLi) to form 2-LiC6H4CH2N(CH3)2. This intermediate can further react with electrophiles (E) to yield various derivatives with the formula 2-X-C6H4CH2N(CH3)2 (where X = SR, PR2, etc.) .
  • Quaternization : The amine can be quaternized with alkyl halides (e.g., hexyl bromide) to form quaternary ammonium salts . These salts are useful as phase transfer catalysts.

Mechanism of Action

As a tertiary amine, N,N’-dibenzyl-4,6-dimethoxy-N,N’-dimethyl-1,3-benzenedisulfonamide serves as an epoxy-amine cure enhancement catalyst and a polyurethane catalyst . It facilitates the curing process in epoxy systems and enhances the properties of polyurethane materials.

Properties

IUPAC Name

1-N,3-N-dibenzyl-4,6-dimethoxy-1-N,3-N-dimethylbenzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S2/c1-25(17-19-11-7-5-8-12-19)33(27,28)23-16-24(22(32-4)15-21(23)31-3)34(29,30)26(2)18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNRVGCSHNNVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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